molecular formula C11H13ClN2O2 B598076 4-Chloro-2-piperazinobenzoic acid CAS No. 1197193-35-3

4-Chloro-2-piperazinobenzoic acid

Cat. No.: B598076
CAS No.: 1197193-35-3
M. Wt: 240.687
InChI Key: QYMDJPOGWIKPCU-UHFFFAOYSA-N
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Description

4-Chloro-2-piperazinobenzoic acid is an organic compound with the molecular formula C11H13ClN2O2 It is characterized by the presence of a chloro group at the fourth position and a piperazine ring attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-piperazinobenzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 4-chloro-2-nitrobenzoic acid. This intermediate is then reduced to 4-chloro-2-aminobenzoic acid.

    Piperazine Coupling: The 4-chloro-2-aminobenzoic acid is reacted with piperazine under appropriate conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-piperazinobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the benzoic acid moiety.

    Reduction Products: Reduced forms of the piperazine ring or the benzoic acid core.

Scientific Research Applications

4-Chloro-2-piperazinobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-piperazinobenzoic acid involves its interaction with specific molecular targets. The chloro group and the piperazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    4-Chloro-2-aminobenzoic acid: Shares the chloro and benzoic acid moieties but lacks the piperazine ring.

    2-Piperazinobenzoic acid: Contains the piperazine ring but lacks the chloro group.

    4-Chlorobenzoic acid: Contains the chloro group but lacks both the piperazine ring and the amino group.

Uniqueness: 4-Chloro-2-piperazinobenzoic acid is unique due to the combination of the chloro group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with the individual components alone.

Biological Activity

4-Chloro-2-piperazinobenzoic acid (4C2PBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring attached to a benzoic acid moiety with a chlorine substituent. This structure is critical for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that 4C2PBA exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines, including:

  • HepG2 (human liver cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

Cytotoxicity Assays

The cytotoxic effects of 4C2PBA were evaluated using the Cell Counting Kit-8 (CCK-8) assay. The results indicated that the compound has a dose-dependent effect on cell viability. The half-maximal inhibitory concentration (IC50) values for 4C2PBA against various cell lines were as follows:

Cell LineIC50 (µM) at 48 hours
HepG212.19
HeLa11.32
A5498.99

These values suggest that 4C2PBA is particularly effective against A549 cells, indicating its potential as a therapeutic agent for lung cancer treatment.

The mechanism underlying the anticancer activity of 4C2PBA involves several pathways:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with 4C2PBA leads to significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.
  • Induction of Apoptosis : Western blot analysis showed that 4C2PBA treatment resulted in upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting that it induces apoptosis through the intrinsic pathway.
  • DNA Interaction : Studies using fluorescence spectroscopy indicated that 4C2PBA intercalates with calf thymus DNA, which may contribute to its cytotoxic effects by disrupting DNA replication and transcription processes.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how 4C2PBA interacts with specific protein targets involved in cancer progression. It was found to bind effectively to the active sites of enzymes like dihydrofolate reductase and tyrosine kinase, which are crucial in cellular proliferation and survival pathways.

Additional Biological Activities

Beyond its anticancer properties, 4C2PBA has shown potential in other areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant effects, as demonstrated by DPPH radical scavenging assays.
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several recent studies have highlighted the versatility of 4C2PBA:

  • A study published in MDPI reported that copper(II) complexes derived from 4C2PBA exhibited enhanced cytotoxicity compared to the free compound, suggesting that metal coordination could amplify its biological effects .
  • Research from ResearchGate demonstrated the synthesis of novel derivatives based on 4C2PBA, which showed improved insecticidal activity against agricultural pests, indicating potential applications beyond human medicine .
  • An investigation into the structure-activity relationship (SAR) revealed correlations between molecular modifications of 4C2PBA and enhanced biological activities, paving the way for developing more potent derivatives .

Properties

IUPAC Name

4-chloro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-8-1-2-9(11(15)16)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMDJPOGWIKPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283994
Record name 4-Chloro-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-35-3
Record name 4-Chloro-2-(1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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